Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture – Impact on Downstream ND-630 Potency
The (R)-enantiomer (CAS 2098543‑62‑3) is supplied with enantiomeric excess (ee) ≥99 %, whereas the racemic mixture (CAS 1455376‑95‑0) contains equal amounts of (R) and (S) [1]. The (R) configuration is essential because firsocostat (the final ACC inhibitor) exhibits an IC₅₀ of 2.1 nM against human ACC1 and 6.1 nM against ACC2, while the S‑enantiomer of firsocostat is described as the 'less active' form [2]. Using the racemic intermediate without chiral resolution therefore halves the yield of the active (R)-configured drug substance and risks contamination with the less potent S‑enantiomer, which would fail to meet chiral purity specifications for a pharmaceutical intermediate.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (R-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1455376-95-0): 0% ee (50:50 R:S) |
| Quantified Difference | Absolute ee difference: ≥99 percentage points; active enantiomer yield halved with racemate. |
| Conditions | Chiral HPLC determination; commercial product specification from TubePharm (purity 98%, ee 99%) and ChemScene (purity 95%). |
Why This Matters
Procurement of the enantiomerically pure (R)-form directly eliminates the need for costly chiral separation, ensures compliance with cGMP enantiomeric purity requirements, and guarantees that every mole of intermediate can be converted to active drug substance.
- [1] TubePharm. 2H-Pyran,4-[(1R)-2-bromo-1-(2-methoxyphenyl)ethoxy]tetrahydro-, CAS 2098543-62-3, Purity 98%, ee 99%. View Source
- [2] Harriman, G. et al. (2016) PNAS 113(13), E1796–E1805; MedChemExpress: Firsocostat S enantiomer (CAS 2128714-16-7) described as the less active form. View Source
